Dehydro Isradipine Lactone

説明

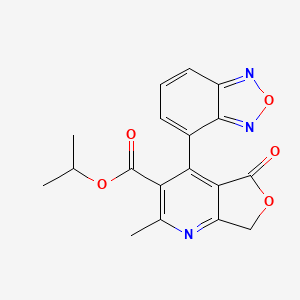

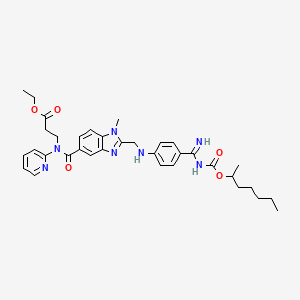

Dehydro Isradipine Lactone is a chemical compound with the molecular formula C18H15N3O5 . It is a derivative of Isradipine, which is a 2,4-dihydropyridine and a selective agonist of L-type Ca2+ channels .

Molecular Structure Analysis

The molecular structure of Dehydro Isradipine Lactone is characterized by a molecular weight of 353.3 g/mol . The IUPAC name for this compound is propan-2-yl 4- (2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo [3,4-b]pyridine-3-carboxylate .科学的研究の応用

Neuroprotective Effects in Parkinson’s Disease

- Parkinson’s Disease Research : Isradipine has been studied for its potential neuroprotective effects in Parkinson's disease. However, it failed to show efficacy in a phase 3 clinical trial despite demonstrating concentration-dependent neuroprotective effects in animal models (Venuto et al., 2021).

Nanoparticle Encapsulation for Drug Delivery

- Nanoparticle Encapsulation : Research on encapsulating Isradipine using polymers for nanoparticle delivery systems has been conducted. This method was found to provide a sustained release profile, which could be beneficial for oral administration and prolonging the drug's antihypertensive effects (Leroueil-Le Verger et al., 1998).

Pharmacological Properties

- Pharmacodynamics and Pharmacokinetics : Studies have compared Isradipine's pharmacodynamic and pharmacokinetic properties with other calcium channel blockers, highlighting its potent vasodilatory action and minimal cardiodepressant activity (Fitton & Benfield, 1990).

- Calcium Channel Interaction : Isradipine's interaction with calcium channels has been analyzed, particularly its effects on smooth muscle contraction and binding characteristics in various tissues (Salomone & Godfraind, 1993).

Antihypertensive Effects

- Hypertension Treatment : Its efficacy in treating hypertension, including specific conditions like pregnancy-induced hypertension, has been evaluated. Isradipine showed effective lowering of maternal mean arterial blood pressure in nonproteinuric hypertension but not in preeclampsia (Wide‐Swensson et al., 1995).

Antiparasitic Potential

- Trypanosoma cruzi Inhibition : Isradipine demonstrated inhibitory effects on the growth and oxygen consumption of Trypanosoma cruzi, a parasite causing Chagas disease, at micromolar concentrations (Núñez-Vergara et al., 1998).

Solid Dispersion for Drug Delivery

- Solid Dispersion for Enhanced Dissolution : A study on solid dispersion containing Isradipine for enhanced dissolution rate and controlled drug release was conducted, demonstrating potential benefits in pharmaceutical applications (Tran & Tran, 2013).

Antiatherogenic Activity

- Antiatherosclerotic Effects : Research on Isradipine's direct antiatherogenic activity on neointimal lesions in rabbits suggests a potential role in preventing atherosclerosis (Donetti et al., 1997).

Tolerability and Safety in Parkinson’s Disease

- Tolerability in Parkinson’s Disease : Studies have assessed the tolerability of Isradipine in early Parkinson's disease, focusing on dose-dependent effects and the overall safety profile (Simuni et al., 2010; Tuite, 2013).

Atherosclerosis Study

- MIDAS Study : The Multicentre Isradipine/Diuretic Atherosclerosis Study (MIDAS) was a clinical trial to test the hypothesis that antihypertensives like Isradipine could affect the progression of atherosclerosis in patients with hypertension (Schwarz, 1994).

特性

IUPAC Name |

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBPHSXEFQBNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652534 | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Isradipine Lactone | |

CAS RN |

1076199-91-1 | |

| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)